molecular formula C16H12F2O2 B2541278 1,3-Bis(4-fluorophenyl)-2-methylpropane-1,3-dione CAS No. 937602-30-7

1,3-Bis(4-fluorophenyl)-2-methylpropane-1,3-dione

Cat. No.: B2541278
CAS No.: 937602-30-7
M. Wt: 274.267
InChI Key: COEVVOAKXHSGNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(4-fluorophenyl)-2-methylpropane-1,3-dione is an organic compound characterized by the presence of two fluorophenyl groups attached to a central propane-1,3-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-fluorophenyl)-2-methylpropane-1,3-dione typically involves the reaction of 4-fluorobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form the intermediate chalcone. This intermediate is then subjected to a Michael addition reaction with a suitable nucleophile, such as malonic acid or its derivatives, under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-fluorophenyl)-2-methylpropane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(4-chlorophenyl)-2-methylpropane-1,3-dione: Similar structure but with chlorine atoms instead of fluorine.

    1,3-Bis(4-bromophenyl)-2-methylpropane-1,3-dione: Similar structure but with bromine atoms instead of fluorine.

    1,3-Bis(4-iodophenyl)-2-methylpropane-1,3-dione: Similar structure but with iodine atoms instead of fluorine.

Uniqueness

1,3-Bis(4-fluorophenyl)-2-methylpropane-1,3-dione is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity compared to its halogenated analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

IUPAC Name

1,3-bis(4-fluorophenyl)-2-methylpropane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2O2/c1-10(15(19)11-2-6-13(17)7-3-11)16(20)12-4-8-14(18)9-5-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COEVVOAKXHSGNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)F)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.